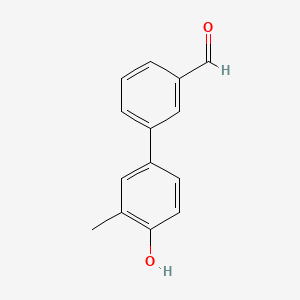

4-(3-甲酰苯基)-2-甲基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(3-Formylphenyl)-2-methylphenol” is a phenolic compound with a formyl group attached to the phenyl ring. Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . The formyl group is a functional group, with the structure R-CHO, consisting of a carbonyl center (a carbon double-bonded to oxygen) bonded to hydrogen and an R group .

Synthesis Analysis

While specific synthesis methods for “4-(3-Formylphenyl)-2-methylphenol” were not found, phenylboronic acids, which are structurally similar, are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases .

Molecular Structure Analysis

The molecular structure of a compound similar to “4-(3-Formylphenyl)-2-methylphenol”, namely “4-Formylphenylboronic acid”, has been studied . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set .

Chemical Reactions Analysis

Phenylboronic acids, which are structurally similar to “4-(3-Formylphenyl)-2-methylphenol”, are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases .

科学研究应用

环境修复

与4-(3-甲酰苯基)-2-甲基苯酚密切相关的化合物3-甲基-4-硝基苯酚,因其作为有机磷杀虫剂苯硫磷分解产物而受到环境影响研究。Bhushan等人的研究(2000年)表明,Ralstonia sp. SJ98可以利用3-甲基-4-硝基苯酚作为唯一的碳和能源来源,突出了生物修复策略在减轻类似有机化合物污染方面的潜力。这种微生物降解此类化合物的能力为环境净化工作提供了途径,在特定条件下可能适用于4-(3-甲酰苯基)-2-甲基苯酚等类似物(Bhushan et al., 2000).

先进材料合成

Erxleben(2009年)探索了Cu^2+与各种酚类化合物(包括与4-(3-甲酰苯基)-2-甲基苯酚结构相似的化合物)的配位行为,揭示了导致络合物形成的复杂相互作用。这些研究阐明了此类酚类化合物在合成具有特定化学和物理性质的先进材料(包括新型配位络合物)中的潜力(Erxleben, 2009).

非线性光学材料

Naseema等人(2010年)研究了源自酚类化合物的腙的第三级非线性光学性质。这些化合物显著的非线性光学响应表明它们在开发限幅器和开关等光学器件中的实用性。这项研究表明4-(3-甲酰苯基)-2-甲基苯酚衍生物在光电和光子学领域具有潜力,增强了未来光学材料的设计和功能(Naseema et al., 2010).

化学传感器

Roy(2021年)回顾了使用与4-(3-甲酰苯基)-2-甲基苯酚密切相关的4-甲基-2,6-二甲酰苯酚衍生物开发荧光化学传感器。这些化学传感器对一系列分析物(包括金属离子和中性分子)表现出高选择性和灵敏度。这一应用突出了该化合物在分析化学中的重要性,特别是在环境监测和生物医学诊断方面(Roy, 2021).

催化和化学转化

Acharyya等人(2003年)描述了一种涉及2-(2',6'-二甲基苯偶氮)-4-甲基苯酚的独特化学转化,在钌和锇存在下经历氧化迁移。这项研究说明了该配合物的反应性和在催化中的潜在应用,特别是在促进新型有机转化和合成路线方面(Acharyya et al., 2003).

作用机制

Target of Action

Phenylboronic acids, which are structurally similar to this compound, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .

Mode of Action

Formylphenylboronic acids, which are structurally similar, are known to be important intermediates in the synthesis of active compounds in pharmaceutical industries . They are highly effective and important for enzyme stabilizers, inhibitors, and bactericides .

Biochemical Pathways

Phenylboronic acids, which are structurally similar, are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction, for instance, is important for the synthesis of many inhibitors of serine proteases .

Result of Action

Phenylboronic acids, which are structurally similar, are known to inhibit serine protease and kinase enzymes . This inhibition can potentially affect the growth, progression, and metastasis of tumor cells .

Action Environment

It’s worth noting that the addition of various substituents on phenyl rings of boronic acids allows them to be used in a physiologically acceptable ph range and in broader applications .

属性

IUPAC Name |

3-(4-hydroxy-3-methylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15/h2-9,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZYCXWUWRCUCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683701 |

Source

|

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Formylphenyl)-2-methylphenol | |

CAS RN |

1261948-09-7 |

Source

|

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)